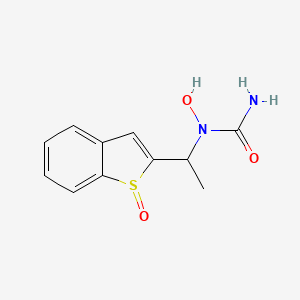

Zileuton Sulfoxide

Descripción

Propiedades

IUPAC Name |

1-hydroxy-1-[1-(1-oxo-1-benzothiophen-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)17(10)16/h2-7,15H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAXQJUQDQMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1=O)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858571 | |

| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147524-83-1 | |

| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Zileuton Sulfoxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zileuton, an orally active inhibitor of 5-lipoxygenase, is a cornerstone in the management of chronic asthma. Its therapeutic action is intrinsically linked to its metabolism, which produces several derivatives, including the noteworthy Zileuton sulfoxide. This technical guide provides a comprehensive overview of the discovery, history, and core technical details of this compound. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Zileuton functions by inhibiting the 5-lipoxygenase (5-LO) enzyme, thereby blocking the synthesis of leukotrienes, which are potent inflammatory mediators in the pathophysiology of asthma.[1][2][3] The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[4][5] Upon administration, Zileuton undergoes hepatic metabolism, primarily by cytochrome P450 isoenzymes (CYP1A2, CYP2C9, and CYP3A4), leading to the formation of several metabolites.[2][4][5] Among these are two diastereomeric O-glucuronide conjugates, an N-dehydroxylated metabolite, and this compound.[1][5] This document focuses specifically on this compound, detailing its known properties and the methodologies used for its study.

Discovery and History

The discovery of this compound is intrinsically tied to the metabolic studies of its parent compound, Zileuton. Early investigations into the pharmacokinetics of Zileuton identified the presence of various metabolites in plasma and urine.[5] While the N-dehydroxylated metabolite was found to be inactive, the specific biological activity of this compound has been a subject of scientific interest.[5][6] As a metabolite, its history is not one of independent discovery but rather of elucidation as part of the broader research into Zileuton's metabolic fate and its implications for efficacy and safety.

Physicochemical Properties

A summary of the key physicochemical properties of Zileuton and its sulfoxide metabolite is presented in Table 1.

| Property | Zileuton | This compound |

| Chemical Name | N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea | N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea |

| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₁₂N₂O₃S |

| Molecular Weight | 236.29 g/mol | 252.29 g/mol |

| CAS Number | 111406-87-2 | 1147524-83-1 |

Biochemical and Pharmacokinetic Data

Quantitative data for Zileuton's biological activity and pharmacokinetic parameters are well-documented. While specific data for this compound is less abundant in publicly available literature, the known values for the parent compound provide a critical benchmark for ongoing research.

Table 2: Biochemical and Pharmacokinetic Parameters of Zileuton

| Parameter | Value | Species/System |

| 5-Lipoxygenase IC₅₀ | 0.3 µM | Rat Polymorphonuclear Leukocytes |

| 5-Lipoxygenase IC₅₀ | 0.4 µM | Human Polymorphonuclear Leukocytes |

| 5-Lipoxygenase IC₅₀ | 0.5 µM | Rat Basophilic Leukemia Cell Supernatant |

| 5-Lipoxygenase IC₅₀ | 0.9 µM | Human Whole Blood |

| LTB₄ Synthesis IC₅₀ (dog blood) | 0.56 µM | Dog |

| LTB₄ Synthesis IC₅₀ (rat blood) | 2.3 µM | Rat |

| LTB₄ Synthesis IC₅₀ (human blood) | 2.6 µM | Human |

| CYP1A2 Kᵢ | 66 - 98 µM | Human Liver Microsomes |

| Plasma Protein Binding | ~93% | Human |

| Elimination Half-life | ~2.5 - 3.2 hours | Human |

| Apparent Volume of Distribution | ~1.2 L/kg | Human |

Signaling Pathways

Zileuton exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme, a critical component of the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby mitigating their pro-inflammatory effects.

Experimental Protocols

General Synthesis of Zileuton and its Derivatives

Example General Procedure for Synthesis of Hydroxyurea Analogs: A solution of the corresponding carboxylic acid (1 equivalent) and hydroxyurea (1 equivalent) in dimethylformamide (DMF) is cooled to 0°C. Triethylamine (TEA) (1 equivalent) is added dropwise, followed by the dropwise addition of a solution of a peptide coupling agent, such as BOP reagent (1 equivalent), in dichloromethane. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under vacuum. The crude product is then purified by a suitable method, such as flash chromatography.[7]

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound from a suitable precursor.

Analytical Method for Zileuton and Metabolites in Plasma

The quantification of Zileuton and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Example LC-MS/MS Method for Zileuton in Human Plasma:

-

Sample Preparation: Zileuton and an internal standard (e.g., deuterated Zileuton) are extracted from human plasma using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[6][8] For LLE, an organic solvent such as methyl tert-butyl ether can be used.[8]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, for example, a mixture of an ammonium acetate buffer and methanol, is used to separate the analyte from other plasma components.[8]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Zileuton and the internal standard.[8]

Conclusion

This compound is a recognized metabolite of the 5-lipoxygenase inhibitor, Zileuton. While the pharmacological activity of Zileuton is primarily attributed to the parent compound, a thorough understanding of its metabolites is essential for a complete picture of its disposition and potential for drug-drug interactions. This technical guide has summarized the available information on this compound, providing a foundation for further research into its specific biological activities and pharmacological profile. The detailed methodologies and data presented herein are intended to aid researchers in designing and executing experiments to further elucidate the role of this compound in the overall therapeutic effect and safety profile of Zileuton. Further investigation is warranted to determine the specific 5-lipoxygenase inhibitory activity of this compound and to develop and validate specific, sensitive analytical methods for its routine quantification in clinical and preclinical studies.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]

- 4. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Determination of a new 5-lipoxygenase inhibitor, zileuton, and its inactive N-dehydroxylated metabolite in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2011036680A2 - Improved process for the preparation of (±)-1-(1-benzo[b]thien-2-ylethyl)-1-hydroxyurea - Google Patents [patents.google.com]

- 8. impactfactor.org [impactfactor.org]

Physical and chemical properties of Zileuton sulfoxide

An In-Depth Technical Guide to Zileuton Sulfoxide

Introduction

Zileuton is an orally active inhibitor of the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes.[1] By blocking this pathway, zileuton effectively reduces the production of inflammatory mediators like leukotriene B4 (LTB4), LTC4, LTD4, and LTE4.[1] These leukotrienes are significantly involved in the pathophysiology of asthma, contributing to inflammation, edema, mucus secretion, and bronchoconstriction.[1][2] Zileuton is a racemic mixture of R(+) and S(-) enantiomers, both of which are pharmacologically active.[3]

This compound is a metabolite of zileuton, formed through oxidative metabolism in the liver.[2][4] Understanding the properties of this metabolite is crucial for a comprehensive pharmacological and toxicological assessment of the parent drug. This guide provides a detailed overview of the known physical and chemical properties of this compound, its metabolic generation, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is identified as N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea.[4] Limited experimental data is available for the physical properties of this compound itself. The data presented below has been compiled from various chemical suppliers and databases. For comparison, properties of the parent compound, zileuton, are also included where relevant.

Quantitative Data Summary

| Property | This compound | Zileuton (Parent Compound) |

| Molecular Formula | C₁₁H₁₂N₂O₃S[4][5] | C₁₁H₁₂N₂O₂S[3] |

| Molecular Weight | 252.29 g/mol [4][5] | 236.29 g/mol [3] |

| CAS Number | 1147524-83-1[4][5] | 111406-87-2[6] |

| Melting Point | Data not available | 144.2 - 145.2 °C[3] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | DMSO: ≥20 mg/mL (at ~60°C), 47 mg/mL[7] Ethanol: ~10 mg/mL[8], 47 mg/mL[7] Methanol: Soluble[3] Water: Practically insoluble[3] Acetonitrile: Slightly soluble[3] Hexane: Practically insoluble[3] |

| pKa | Data not available | Data not available |

Metabolism and Formation of this compound

Zileuton is primarily eliminated through hepatic metabolism.[2][9] The oxidative metabolism of zileuton and its N-dehydroxylated metabolite is carried out by cytochrome P450 isoenzymes, specifically CYP1A2, CYP2C9, and CYP3A4.[2][3][10] This metabolic process results in the formation of several metabolites, including this compound and O-glucuronide conjugates.[2]

References

- 1. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Zileuton - Wikipedia [en.wikipedia.org]

- 10. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Activity of Zileuton and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Zileuton is an orally active drug approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1] Its therapeutic effect is derived from its ability to inhibit the 5-lipoxygenase enzyme, thereby blocking the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2][3] Understanding the in vitro pharmacology of Zileuton is crucial for the development of new 5-LOX inhibitors and for elucidating the mechanisms of action of related compounds.

In Vitro Inhibition of 5-Lipoxygenase by Zileuton

Zileuton has been extensively studied in various in vitro systems to determine its inhibitory potency against 5-lipoxygenase. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its activity.

Table 1: In Vitro Inhibitory Activity of Zileuton on 5-Lipoxygenase

| Cell/System Type | Target Measured | IC50 (µM) | Reference |

| Rat Basophilic Leukemia (RBL-1) cell supernatant (20,000 x g) | 5-Hydroxyeicosatetraenoic acid (5-HETE) synthesis | 0.5 | [4] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE synthesis | 0.3 | [4] |

| Rat Polymorphonuclear Leukocytes (PMNL) | Leukotriene B4 (LTB4) biosynthesis | 0.4 | [4] |

| Human Polymorphonuclear Leukocytes (PMNL) | Leukotriene B4 (LTB4) biosynthesis | 0.4 | [4] |

| Human Whole Blood | Leukotriene B4 (LTB4) biosynthesis | 0.9 | [4] |

| Guinea-Pig Tracheal Strips (antigen-induced contractions) | Contraction | 6 | [5] |

Zileuton and Prostaglandin Biosynthesis

Interestingly, some studies have shown that Zileuton can also affect prostaglandin production, not by direct inhibition of cyclooxygenase (COX) enzymes, but by interfering with the release of the substrate, arachidonic acid.

Table 2: In Vitro Inhibitory Activity of Zileuton on Prostaglandin Production

| Cell/System Type | Target Measured | IC50 (µM) | Reference |

| J774 Macrophages (LPS-stimulated) | Prostaglandin E2 (PGE2) production | 1.94 | [6] |

| Human Whole Blood (LPS-stimulated) | Prostaglandin E2 (PGE2) production | ~13 | [6] |

Experimental Protocols

5-Lipoxygenase Activity Assay in Polymorphonuclear Leukocytes (PMNLs)

This protocol provides a general framework for assessing the in vitro 5-LOX inhibitory activity of compounds like Zileuton.

-

Isolation of PMNLs: Human or rat PMNLs are isolated from whole blood using density gradient centrifugation.

-

Cell Incubation: The isolated PMNLs are resuspended in a suitable buffer and pre-incubated with various concentrations of the test compound (e.g., Zileuton) or vehicle control for a specified time at 37°C.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-lipoxygenase pathway and induce the production of LTB4 and 5-HETE.

-

Termination of Reaction: The reaction is stopped by the addition of a solvent (e.g., methanol) and centrifugation to remove cell debris.

-

Quantification: The levels of LTB4 and 5-HETE in the supernatant are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for 5-LOX Inhibition Assay

Metabolism of Zileuton and the Question of Zileuton Sulfoxide

Zileuton is primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4).[1] The major metabolites are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[1][2] The pharmacodynamic activity is primarily attributed to the parent drug.[1]

While there is no direct evidence in the reviewed literature of the formation and in vitro activity of "this compound," research on the hepatotoxicity of Zileuton has identified an S-oxide intermediate in the metabolism of a degradation product, 2-acetylbenzothiophene (2-ABT).[7] This 2-ABT-S-oxide is described as a reactive, electrophilic intermediate.[7] It is important to note that this is a metabolite of a degradation product and not directly of Zileuton itself.

Zileuton Metabolism and Bioactivation Pathway

Signaling Pathway of Zileuton's Action

Zileuton exerts its anti-inflammatory effects by inhibiting 5-lipoxygenase, which is a key enzyme in the arachidonic acid cascade. This inhibition prevents the synthesis of leukotrienes, which are potent mediators of inflammation.

Arachidonic Acid Cascade and Zileuton's Point of Intervention

Conclusion

Zileuton is a potent inhibitor of 5-lipoxygenase in a variety of in vitro settings, effectively reducing the production of pro-inflammatory leukotrienes. While the in vitro activity of a specific "this compound" metabolite has not been documented, the study of Zileuton's metabolism reveals the formation of S-oxide intermediates from its degradation products, which may have implications for its safety profile. Further research is warranted to fully characterize all metabolites of Zileuton and their respective biological activities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery and development.

References

- 1. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Zileuton Sulfoxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zileuton sulfoxide, a metabolite of the 5-lipoxygenase inhibitor, Zileuton. This document consolidates available data on its chemical properties, and outlines putative experimental protocols for its synthesis, characterization, and biological evaluation.

Core Molecular Data

This compound is a derivative of Zileuton, formed through metabolic oxidation. Its fundamental molecular characteristics are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃S | |

| Molecular Weight | 252.29 g/mol | |

| CAS Number | 1147524-83-1 | |

| Synonyms | N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea |

Putative Synthesis and Characterization

2.1. Proposed Synthetic Workflow

The synthesis of this compound would logically proceed from its parent compound, Zileuton. The workflow would involve the selective oxidation of the sulfur atom in the benzothiophene ring.

Caption: Proposed workflow for the synthesis and characterization of this compound.

2.2. Experimental Protocol: Hypothetical Oxidation of Zileuton

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

-

Dissolution: Dissolve Zileuton in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Oxidizing Agent Addition: Slowly add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the cooled solution while stirring. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

2.3. Analytical Characterization

The purified this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The oxidation of the sulfur atom would induce characteristic shifts in the signals of the protons and carbons in the benzothiophene ring system compared to the parent Zileuton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the synthesized this compound.

Biological Activity and Signaling Pathway

3.1. Zileuton and the 5-Lipoxygenase Pathway

Zileuton is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[3][4] By inhibiting 5-LOX, Zileuton blocks the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and bronchoconstriction.[2][3]

Caption: Zileuton inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

3.2. Pharmacological Activity of this compound

The pharmacological activity of this compound has not been extensively reported. As a metabolite, it is crucial to determine if it retains any inhibitory activity towards 5-lipoxygenase. The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[5]

3.3. Proposed Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

To evaluate the biological activity of this compound, a cell-based or enzyme-based 5-lipoxygenase inhibition assay can be performed.[6]

-

Cell Culture: Utilize a suitable cell line that expresses 5-lipoxygenase, such as human polymorphonuclear leukocytes (PMNLs) or a stably transfected cell line (e.g., HEK293 cells expressing 5-LOX).[6]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, Zileuton (as a positive control), and a vehicle control (e.g., DMSO) for a specified period.[6]

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.[6]

-

Extraction: Terminate the reaction and extract the leukotrienes from the cell supernatant using solid-phase extraction.

-

Quantification: Quantify the levels of leukotrienes (e.g., LTB₄) using a suitable analytical method, such as HPLC or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound and compare it to that of Zileuton.

Metabolism of Zileuton

Zileuton is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4.[5] The major metabolites are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[5] While sulfoxidation is a known metabolic pathway for sulfur-containing compounds, the extent to which Zileuton is metabolized to this compound in vivo is not well-documented in the available literature.

Caption: Zileuton is metabolized by CYP450 enzymes into various metabolites.

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition [mdpi.com]

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Zileuton Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, a potent inhibitor of 5-lipoxygenase, is a therapeutic agent used in the management of asthma. Its mechanism of action involves the suppression of leukotriene biosynthesis, key mediators in the inflammatory cascade of asthma. The metabolism of Zileuton is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the formation of Zileuton sulfoxide, a significant metabolite. Understanding this metabolic pathway is essential for predicting drug clearance, assessing the risk of adverse effects, and optimizing therapeutic strategies.

Metabolic Pathway of Zileuton to this compound

Zileuton undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 superfamily of enzymes. One of the key metabolic pathways is the formation of diastereomeric sulfoxide metabolites. In vitro studies have definitively identified the specific CYP isoforms responsible for this biotransformation. While multiple CYPs are involved in the overall metabolism of Zileuton, CYP3A4 plays a principal role in its sulfoxidation.

Quantitative Contribution of CYP3A4 to Zileuton Sulfoxidation

In vitro studies utilizing human liver microsomes have quantified the kinetics of Zileuton sulfoxidation. The formation of sulfoxide metabolites was found to be highly correlated with CYP3A-specific activity. Furthermore, experiments with purified recombinant human CYP3A4 confirmed its direct role in catalyzing this reaction. While other isoforms like CYP2C9/10 may have a minor contribution, CYP3A is the predominant enzyme responsible for Zileuton sulfoxidation.[1]

| Parameter | Value (Zileuton Sulfoxidation) | Enzyme Source | Reference |

| Km | 0.82 ± 0.40 mM | Human Liver Microsomes (N=3) | [1] |

| Vmax | 39.1 ± 21.8 pmol/min/mg | Human Liver Microsomes (N=3) | [1] |

| Correlation with Erythromycin N-demethylase (CYP3A activity) | r = 0.794 - 0.856 (p<0.01, N=11) | Human Liver Microsomes | [1] |

| Catalytic Activity | Catalyzed only the sulfoxidation of Zileuton | Purified recombinant human CYP3A4/rat NADPH-P450 reductase fusion protein | [1] |

Experimental Protocols

The following methodologies are based on the key experiments performed to elucidate the role of CYP3A4 in this compound formation.[1]

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of Zileuton sulfoxidation in a mixed-enzyme system representative of the human liver.

Methodology:

-

Microsomes: Pooled human liver microsomes from multiple donors.

-

Substrate: [14C]Zileuton.

-

Incubation: Microsomes were incubated with varying concentrations of [14C]Zileuton in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4) at 37°C.

-

Analysis: The reaction was terminated, and the metabolites were extracted. The formation of sulfoxide metabolites was quantified using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Kinetic Analysis: Michaelis-Menten kinetics were used to determine the Km and Vmax values from the substrate concentration-velocity data.

Correlation Analysis with CYP-Specific Markers

Objective: To correlate the rate of Zileuton sulfoxidation with the activity of specific CYP isoforms in a panel of human liver microsomes.

Methodology:

-

A panel of individual human liver microsomes (N=11) with known activities for various CYP isoforms was used.

-

The rate of Zileuton sulfoxidation was determined for each microsomal sample as described above.

-

The activity of CYP3A was determined using a specific marker reaction, such as erythromycin N-demethylation.

-

Statistical analysis (e.g., Pearson correlation) was performed to determine the correlation between the rate of Zileuton sulfoxidation and the activity of CYP3A.

Metabolism using Recombinant Human CYP Enzymes

Objective: To confirm the direct catalytic activity of CYP3A4 in the formation of this compound.

Methodology:

-

Enzyme Source: Purified recombinant human CYP3A4 co-expressed with NADPH-P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Incubation: Recombinant CYP3A4 was incubated with [14C]Zileuton and an NADPH-generating system.

-

Analysis: Metabolite formation was analyzed by HPLC with radiochemical detection to identify and quantify the sulfoxide metabolites. The absence of other metabolites, such as hydroxylated products, was also confirmed.

Chemical Inhibition Studies

Objective: To assess the effect of a specific CYP3A4 inhibitor on Zileuton sulfoxidation.

Methodology:

-

Human liver microsomes were pre-incubated with a selective CYP3A4 inhibitor (e.g., ketoconazole or troleandomycin).

-

[14C]Zileuton was then added, and the incubation was carried out as described previously.

-

The rate of sulfoxide formation in the presence of the inhibitor was compared to the rate in a control incubation without the inhibitor to determine the percentage of inhibition.

Conclusion

The formation of this compound is a significant metabolic pathway for Zileuton, and in vitro evidence strongly supports the primary role of CYP3A4 in this biotransformation. The kinetic parameters and correlation studies with human liver microsomes, along with direct evidence from recombinant CYP3A4, provide a comprehensive understanding of this metabolic process. This knowledge is crucial for drug development professionals in predicting potential drug-drug interactions involving CYP3A4 inhibitors or inducers when co-administered with Zileuton, and for clinicians in optimizing patient therapy to ensure safety and efficacy. Further in vivo studies are warranted to fully elucidate the clinical implications of this CYP3A4-mediated metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Zileuton and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Zileuton and its key metabolites, including the toxicologically significant S-oxide metabolite of 2-acetylbenzothiophene (2-ABT), a degradation product of Zileuton. The protocols are intended for use in research, drug development, and clinical monitoring settings.

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes. It is used for the management of chronic asthma. Monitoring the levels of Zileuton and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for understanding its metabolic fate, including the formation of potentially hepatotoxic intermediates.

The primary metabolites of Zileuton are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[1][2] While "Zileuton sulfoxide" is not a directly reported major metabolite, a related and significant metabolic pathway involves the degradation of Zileuton to 2-acetylbenzothiophene (2-ABT), which is subsequently oxidized to a reactive S-oxide.[3][4][5] This S-oxide metabolite has been implicated in the hepatotoxicity associated with Zileuton therapy.[3][4][5]

This document outlines validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the detection and quantification of Zileuton and its relevant metabolites.

Metabolic Pathway of Zileuton

Zileuton undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system (CYP1A2, CYP2C9, and CYP3A4).[1] The major metabolic routes include glucuronidation and N-dehydroxylation. Additionally, a degradation pathway leading to the formation of 2-ABT and its subsequent S-oxidation is of significant toxicological interest.

Analytical Methods and Protocols

HPLC-UV Method for Zileuton and N-dehydroxylated Metabolite in Plasma

This method is suitable for the simultaneous quantification of Zileuton and its N-dehydroxylated metabolite in plasma samples.

3.1.1. Experimental Protocol

-

Sample Preparation:

-

To 1.0 mL of plasma sample, add an internal standard (e.g., phenacetin).

-

Perform liquid-liquid extraction (LLE) with 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and diethyl ether).[6]

-

Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

3.1.2. Quantitative Data Summary

| Parameter | Zileuton | N-dehydroxylated Metabolite | Reference |

| Linearity Range | 5-30 µg/mL | Not specified | [7][8] |

| Retention Time (approx.) | 3.12 min | Varies with method | [7][8] |

| Correlation Coefficient (r²) | >0.999 | Not specified | [7][8] |

LC-MS/MS Method for Zileuton in Human Plasma

This method offers high sensitivity and selectivity for the quantification of Zileuton in human plasma, making it ideal for pharmacokinetic studies.

3.2.1. Experimental Protocol

-

Sample Preparation:

-

To 200 µL of human plasma, add 50 µL of an internal standard solution (Zileuton-d4 is recommended).[10]

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions:

3.2.2. Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 50 - 10,000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | |

| Intra-day Precision (%CV) | < 10% | |

| Inter-day Precision (%CV) | < 12% | |

| Accuracy (% bias) | Within ±15% |

Detection of 2-ABT S-oxide Metabolite

The detection of the reactive 2-ABT S-oxide is challenging due to its instability. An indirect approach involving trapping with nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC) followed by LC-MS/MS analysis is employed.[3][4][5]

3.3.1. Experimental Workflow

3.3.2. Protocol for In Vitro Trapping Experiment

-

Incubation: Incubate Zileuton or 2-ABT with human liver microsomes (HLM) in the presence of a trapping agent, either glutathione (GSH) or N-acetylcysteine (NAC).[3][4]

-

Reaction Quenching: After a specified time, stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to detect the formation of 2-ABT-GSH or 2-ABT-NAC adducts. The presence of these adducts confirms the formation of the reactive 2-ABT S-oxide intermediate.[3][4][5]

Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: HPLC-UV Method for Zileuton

| Parameter | Value |

| Analyte | Zileuton |

| Matrix | Pharmaceutical Formulation |

| Linearity Range | 5-30 µg/mL[7][8] |

| Correlation Coefficient (r²) | >0.999[7][8] |

| Detection Wavelength | 230 nm[7][8] |

Table 2: LC-MS/MS Method for Zileuton

| Parameter | Value |

| Analyte | Zileuton |

| Matrix | Human Plasma |

| Linearity Range | 50 - 10,000 ng/mL |

| LLOQ | 50 ng/mL |

| Internal Standard | Zileuton-d4 |

| Ionization Mode | ESI Positive |

| MRM Transition | m/z 237.3 → 161.2 |

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of Zileuton and the detection of its key metabolites. The LC-MS/MS methods offer superior sensitivity and selectivity, which are essential for detailed pharmacokinetic and metabolism studies. The protocol for trapping the reactive 2-ABT S-oxide is critical for investigating the mechanisms of Zileuton-induced hepatotoxicity. Researchers should validate these methods in their respective laboratories to ensure performance meets the specific requirements of their studies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Zileuton Sulfoxide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of Zileuton sulfoxide, a metabolite of the 5-lipoxygenase inhibitor Zileuton, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from established and validated protocols for the parent drug, Zileuton, providing a robust framework for pharmacokinetic and drug metabolism studies. This document includes a comprehensive experimental protocol, predicted mass spectrometric conditions for this compound, and a summary of expected quantitative performance based on data from Zileuton assays. Additionally, diagrams illustrating the metabolic pathway, experimental workflow, and the signaling pathway of Zileuton are provided.

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton reduces the production of pro-inflammatory leukotrienes, making it an effective maintenance treatment for asthma.[1] Zileuton is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4), into several metabolites, including this compound.[2][3] Accurate quantification of these metabolites is crucial for understanding the drug's overall pharmacokinetic profile and its metabolic fate.

LC-MS/MS is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma.

Signaling Pathway of Zileuton

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a key component of the leukotriene synthesis pathway, which begins with the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to form various pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4. These leukotrienes contribute to the pathophysiology of asthma by causing bronchoconstriction, inflammation, and increased mucus production.[4] By blocking 5-LOX, Zileuton effectively reduces the levels of these inflammatory mediators.

Figure 1: Zileuton's Mechanism of Action.

Metabolic Pathway of Zileuton

Zileuton undergoes metabolism in the liver to form several metabolites. One of the identified metabolites is this compound. The formation of the sulfoxide occurs at the sulfur atom within the benzothiophene ring of the Zileuton molecule.

Figure 2: Metabolic Conversion of Zileuton.

Experimental Protocol

This protocol is adapted from validated methods for Zileuton quantification in human plasma.

Materials and Reagents

-

This compound reference standard

-

Zileuton-d4 (or other suitable internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., Zileuton-d4 at 500 ng/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| MRM Transitions | This compound: m/z 253.1 → 177.1 (Predicted) Zileuton-d4 (IS): m/z 241.1 → 165.1 (Established) |

| Collision Energy (CE) | To be optimized for this compound (start around 15-25 eV) |

| Dwell Time | 100 ms |

Note: The MRM transition for this compound is predicted based on its molecular weight of 252.29 and likely fragmentation patterns. The precursor ion would be the protonated molecule [M+H]+ at m/z 253.1. A plausible product ion would result from the loss of the hydroxyurea group, similar to the fragmentation of Zileuton.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

Figure 3: Bioanalytical Workflow.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the performance of the assay is expected to be similar to that of validated Zileuton assays. The following table summarizes typical performance characteristics for Zileuton quantification, which can be used as a benchmark for the this compound method validation.

| Parameter | Typical Performance for Zileuton Assays |

| Linearity Range | 5 - 10,000 ng/mL |

| Correlation (r²) | > 0.99 |

| Precision (%CV) | < 15% (Intra- and Inter-day) |

| Accuracy (%RE) | Within ±15% (Intra- and Inter-day) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

| LLOQ | 5 ng/mL |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The proposed method, adapted from validated assays for the parent drug Zileuton, offers a solid foundation for researchers in drug metabolism and pharmacokinetics. The provided diagrams for the signaling pathway, metabolic pathway, and experimental workflow offer clear visual aids to complement the detailed protocol. While the mass spectrometric parameters for this compound are predicted, they provide a strong starting point for method development and validation.

References

Application Notes and Protocols for Zileuton Sulfoxide as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an inhibitor of 5-lipoxygenase, is a crucial medication in the management of asthma.[1][2] Its mechanism of action involves blocking the synthesis of leukotrienes, which are inflammatory mediators in the arachidonic acid cascade.[1][2] The metabolism of Zileuton in the liver primarily occurs via cytochrome P450 enzymes (CYP1A2, 2C9, and 3A4), leading to the formation of several metabolites, including Zileuton Sulfoxide.[1][3] As a significant metabolite, this compound is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Its availability as a well-characterized pharmaceutical reference standard is critical for the accurate quantification of Zileuton and its metabolites in biological matrices and for ensuring the quality and consistency of pharmaceutical formulations.

These application notes provide detailed information and protocols for the use of this compound as a pharmaceutical reference standard. It includes physicochemical data, analytical methods for identification and quantification, and a detailed representation of its role in the relevant signaling pathway.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This data is essential for its proper handling, storage, and use as a reference standard.

| Property | Value | Reference |

| Chemical Name | N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea | [4] |

| CAS Number | 1147524-83-1 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₃S | [4] |

| Molecular Weight | 252.29 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in DMSO and methanol. | [5] (inferred for sulfoxide) |

| Storage | Store at 2-8°C in a dry, dark place. | General knowledge |

Signaling Pathway and Mechanism of Action

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key player in the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and bronchoconstriction. This compound is a metabolite of this active pharmaceutical ingredient. The following diagram illustrates the arachidonic acid cascade and the point of intervention of Zileuton.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis, purification, and analysis of this compound. These methods are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound (General Procedure)

Principle: The synthesis of this compound is achieved through the controlled oxidation of the sulfide moiety of Zileuton. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The following is a representative protocol using hydrogen peroxide.

Materials:

-

Zileuton

-

Acetic acid

-

Hydrogen peroxide (30% w/w)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve Zileuton in a suitable organic solvent such as acetic acid or a mixture of dichloromethane and acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a stoichiometric amount of hydrogen peroxide (30% w/w) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a saturated sodium thiosulfate solution.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Principle: The crude this compound can be purified using column chromatography or recrystallization to achieve the high purity required for a reference standard.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

-

Methanol

-

Beakers, flasks, and other standard laboratory glassware

Procedure (Column Chromatography):

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Characterization

Principle: A reversed-phase HPLC method with UV detection can be used for the identification, quantification, and purity assessment of this compound.

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 50:50 mixture. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of this compound reference standard in methanol or acetonitrile (e.g., 1 mg/mL).

-

Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The chemical shifts will differ from Zileuton due to the presence of the sulfoxide group.

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | 400 MHz or higher NMR spectrometer |

| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) |

| Internal Standard | Tetramethylsilane (TMS) |

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons of the benzothiophene ring system.

-

A quartet and a doublet for the ethyl group protons.

-

Signals for the N-hydroxy and urea protons.

-

The chemical shifts of the protons adjacent to the sulfur atom will be shifted downfield compared to Zileuton due to the electron-withdrawing effect of the sulfoxide group.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the benzothiophene ring.

-

Signals for the ethyl group carbons.

-

A signal for the urea carbonyl carbon.

-

The carbon atoms bonded to the sulfur will show a downfield shift compared to Zileuton.

Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | Mass spectrometer with electrospray ionization (ESI) source |

| Ionization Mode | Positive or negative ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Expected Results:

-

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 253.06.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 251.05.

-

Fragmentation of the parent ion will yield characteristic daughter ions that can be used to confirm the structure.

Stability and Storage

Stability:

Forced degradation studies on Zileuton have shown that it is susceptible to hydrolysis and oxidation.[1] this compound, as an oxidation product, is expected to be relatively stable under normal storage conditions. However, it is recommended to protect it from light and moisture to prevent further degradation.

Storage:

This compound reference standard should be stored in a well-sealed container at 2-8°C, protected from light. Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.

Conclusion

This compound is an essential reference standard for the accurate analysis of Zileuton and its metabolites in various matrices. The information and protocols provided in these application notes are intended to guide researchers and scientists in the proper handling, characterization, and use of this important analytical standard. Adherence to these guidelines will ensure the generation of reliable and reproducible data in pharmaceutical research and development.

References

Application Notes and Protocols for the Dissolution of Zileuton Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a well-characterized inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. Consequently, it is utilized in research to investigate inflammatory pathways. Zileuton sulfoxide, a metabolite of Zileuton, is also a compound of interest in pharmacological and drug metabolism studies. Proper dissolution of this compound is critical for accurate and reproducible experimental results.

Data Presentation: Solubility of Zileuton

The following table summarizes the known solubility of Zileuton in various solvents. This data should be used as a guide for preparing solutions of this compound.

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | A fresh, anhydrous grade of DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility[2]. |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | |

| Ethanol | ~10 mg/mL[1] | |

| Methanol | Soluble[3] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Aqueous solutions are not recommended for storage for more than one day[1]. |

| Water | Practically insoluble[3][4] | |

| Hexane | Practically insoluble[3] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This is a common starting point for further dilutions into aqueous buffers or cell culture media.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

-

Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium for in vitro experiments. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

-

Sterile tubes for dilution

-

Calibrated pipettes

Procedure:

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or medium to achieve the final working concentration.

-

Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the cells. A final DMSO concentration of less than 0.5% is generally recommended.

-

Example Dilution: To prepare a 10 µM working solution from a 10 mg/mL stock in DMSO (Molecular Weight of this compound: 252.29 g/mol , therefore 10 mg/mL is approximately 39.6 mM):

-

First, dilute the 39.6 mM stock solution 1:100 in media to get a 396 µM intermediate solution (e.g., 10 µL of stock in 990 µL of media). This brings the DMSO concentration down to 1%.

-

Then, perform a further dilution of the intermediate solution to achieve the final 10 µM concentration.

-

-

Control: Prepare a vehicle control with the same final concentration of the organic solvent as in the experimental samples.

-

Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately, as the stability of Zileuton and its derivatives in aqueous solutions can be limited[1].

Mandatory Visualizations

Caption: Workflow for the preparation of this compound solutions.

Caption: Inhibition of the 5-Lipoxygenase pathway by Zileuton/Zileuton Sulfoxide.

References

Zileuton in Inflammation Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is a well-established therapeutic agent for the management of asthma. Its mechanism of action, centered on the inhibition of leukotriene biosynthesis, has garnered significant interest in the broader field of inflammation research. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid that play a crucial role in a wide array of inflammatory diseases. By targeting the synthesis of these mediators, Zileuton offers a valuable tool to investigate inflammatory pathways and explore potential therapeutic interventions for various inflammatory conditions.

While Zileuton is the active parent drug, it is metabolized in the liver into several compounds, including Zileuton sulfoxide. However, the pharmacodynamic activity is primarily attributed to Zileuton itself, with limited specific data available on the distinct anti-inflammatory role of the sulfoxide metabolite. These application notes will focus on the established applications of Zileuton in inflammation research, encompassing its effects on various inflammatory models and outlining detailed protocols for its use.

Mechanism of Action

Zileuton exerts its anti-inflammatory effects primarily through the inhibition of the 5-lipoxygenase enzyme.[1][2][3][4][5] This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4), LTC4, LTD4, and LTE4.[1][2] These leukotrienes are potent mediators of inflammation, contributing to processes such as neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[1][2]

Interestingly, research also suggests that Zileuton may have anti-inflammatory effects independent of 5-LOX inhibition. Studies have shown that Zileuton can suppress prostaglandin (PG) biosynthesis, specifically PGE2, by interfering with the release of arachidonic acid.[6] This suggests a broader mechanism of action that impacts multiple arms of the eicosanoid inflammatory pathway.

Signaling Pathways

The primary signaling pathway affected by Zileuton is the arachidonic acid cascade. By inhibiting 5-lipoxygenase, Zileuton directly blocks the production of leukotrienes. Furthermore, its potential to inhibit arachidonic acid release affects the substrate availability for both the lipoxygenase and cyclooxygenase (COX) pathways. Additionally, downstream signaling pathways influenced by leukotrienes, such as those involving the PI3K/Akt and NF-κB pathways, are indirectly modulated by Zileuton.[7][8]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Zileuton in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Anti-Inflammatory Effects of Zileuton

| Model System | Inflammatory Mediator | Concentration of Zileuton | Observed Effect | Reference |

| Human Polymorphonuclear Leukocytes (PMNLs) | 5-LO Product Biosynthesis | Not specified | 3-fold less active than a novel hybrid compound | [8] |

| LPS-stimulated Human Whole Blood | Prostaglandin E2 (PGE2) | Not specified | Inhibition of PGE2 production | [6] |

| Activated Mouse Peritoneal Macrophages | Prostaglandin E2 (PGE2) | Not specified | Significant reduction in PGE2 levels | [6] |

| J774 Macrophages | Prostaglandin E2 (PGE2) | Not specified | Significant reduction in PGE2 levels | [6] |

| Trypanosoma cruzi Culture | Parasite Number | 231.2 µM (IC50) | 50% inhibition of parasite growth | [9] |

Table 2: In Vivo Anti-Inflammatory Effects of Zileuton

| Animal Model | Inflammatory Condition | Dosage of Zileuton | Observed Effect | Reference |

| Allergic Asthmatic Humans | Allergen-induced inflammation | Not specified | 68% reduction in bronchoalveolar lavage fluid (BALF) eosinophil count in high LT producers | [10] |

| Rat | Carrageenan-induced pleurisy | 10 mg/kg | Inhibition of LTB4 and PGE2 pleural levels, exudate volume, and inflammatory cell accumulation | [6] |

| Mice | Respiratory Syncytial Virus (RSV) infection | Not specified | Reduction in respiratory illness and lung inflammation | [11][12] |

| Mice | Experimental Traumatic Brain Injury | Not specified | Amelioration of brain damage and neurobehavioral deficits | [7] |

| Mice | Trypanosoma cruzi infection | Not specified | Reduced parasitemia | [9] |

Experimental Protocols

Protocol 1: Carrageenan-Induced Pleurisy in Rats

This protocol is adapted from studies investigating the in vivo anti-inflammatory effects of Zileuton.

Materials:

-

Male Wistar rats (200-250 g)

-

Zileuton

-

Carrageenan (lambda, type IV)

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9% NaCl)

-

Pentobarbital sodium (or other suitable anesthetic)

-

Heparinized tubes

Procedure:

-

Drug Preparation: Dissolve Zileuton in DMSO and then dilute with saline to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid solvent effects.

-

Animal Dosing: Administer Zileuton (e.g., 10 mg/kg) or vehicle (DMSO/saline) via intraperitoneal (i.p.) injection to the rats.

-

Induction of Pleurisy: 30 minutes after drug administration, induce pleurisy by injecting 0.1 mL of a 1% carrageenan solution in saline into the right pleural cavity of each rat under light anesthesia.

-

Sample Collection: Four hours after the carrageenan injection, euthanize the animals.

-

Pleural Exudate Collection: Open the thoracic cavity and collect the pleural exudate using a syringe. Measure the volume of the exudate.

-

Cell Count: Dilute an aliquot of the exudate in Turk's solution and count the total number of leukocytes using a hemocytometer.

-

Mediator Analysis: Centrifuge the remaining exudate and store the supernatant at -80°C for subsequent analysis of inflammatory mediators such as LTB4 and PGE2 using ELISA or other immunoassays.

Protocol 2: In Vitro Macrophage Stimulation

This protocol is a general guideline for studying the effects of Zileuton on inflammatory mediator production in cultured macrophages.

Materials:

-

Macrophage cell line (e.g., J774 or primary peritoneal macrophages)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Zileuton

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for PGE2 and other relevant cytokines

Procedure:

-

Cell Culture: Culture macrophages in appropriate culture plates until they reach the desired confluence.

-

Drug Treatment: Pre-incubate the cells with various concentrations of Zileuton (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the cell culture medium to induce an inflammatory response.

-

Incubation: Incubate the cells for a designated time (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Mediator Analysis: Analyze the supernatant for the concentration of PGE2 and other inflammatory cytokines of interest using ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects of Zileuton are not due to cytotoxicity.

Conclusion

Zileuton's well-defined mechanism of action as a 5-lipoxygenase inhibitor, coupled with its potential to modulate prostaglandin synthesis, makes it an invaluable tool for inflammation research. The provided application notes and protocols offer a framework for utilizing Zileuton to investigate inflammatory pathways and assess its therapeutic potential in a variety of disease models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the multifaceted anti-inflammatory properties of this compound.

References

- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The 5-lipoxygenase (5-LOX) Inhibitor Zileuton Reduces Inflammation and Infarct Size with Improvement in Neurological Outcome Following Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]

- 10. What is Zileuton used for? [synapse.patsnap.com]

- 11. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 12. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing degradation of Zileuton sulfoxide in solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Zileuton sulfoxide in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing unexpected degradation. What are the likely causes?

A1: Degradation of this compound can be influenced by several factors, similar to its parent compound, Zileuton. The primary factors to consider are pH, temperature, and light exposure. Zileuton is known to degrade via hydrolysis and oxidation, with the rate and pathway being highly dependent on the pH of the solution.[1] It is plausible that this compound is susceptible to similar degradation pathways. Additionally, sulfoxides, in general, can be sensitive to UV light, which may cause degradation or epimerization.

Q2: What is the expected degradation pathway for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the known degradation of Zileuton and the general chemistry of sulfoxides.

-

Hydrolysis: The hydroxyurea moiety, also present in this compound, is susceptible to hydrolysis.[1]

-

Oxidation: The sulfoxide group itself can be further oxidized to a sulfone under oxidative stress.

-

Reduction: The sulfoxide may be reduced back to the sulfide (Zileuton) in the presence of certain reducing agents.

-

Photodegradation: Exposure to UV light could potentially lead to degradation.

Q3: What are the recommended solvent and storage conditions for this compound solutions?

A3: Zileuton, the parent compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but has limited solubility in aqueous buffers.[2] For Zileuton, it is recommended not to store aqueous solutions for more than one day.[2] Given these characteristics, it is advisable to prepare fresh solutions of this compound whenever possible. If storage is necessary, stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -20°C or lower, protected from light.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. An effective method should be able to separate the intact this compound from its potential degradation products, the parent Zileuton, and other related impurities. An RP-HPLC-PDA method has been successfully developed and validated for Zileuton and its degradation products, which could be adapted for this compound.[1][3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Appearance of new peaks in HPLC chromatogram | Degradation of this compound | - Verify the identity of the new peaks by comparing with standards of potential degradants (e.g., Zileuton, Zileuton sulfone) if available.- Review sample preparation and storage procedures to minimize exposure to adverse conditions (high temperature, extreme pH, light). |

| Decrease in this compound peak area over time | Instability in the current solution | - Prepare fresh solutions for each experiment.- If using aqueous buffers, assess the impact of pH and consider using a buffer system where the compound is more stable.- Store all solutions at or below -20°C and protect from light. |

| Inconsistent analytical results | Sample handling or solvent issues | - Ensure consistent and validated sample preparation procedures.- Use high-purity, HPLC-grade solvents.- For stock solutions in DMSO, be aware that DMSO can absorb moisture, which might affect solubility and stability. Use fresh, anhydrous DMSO. |

Experimental Protocols

Stability-Indicating RP-HPLC-PDA Method for Zileuton and Related Compounds

This protocol is adapted from a validated method for Zileuton and can serve as a starting point for the analysis of this compound.[1][3]

| Parameter | Condition |

| Column | LC – GC Qualisil BDS C18 (250mm × 4.6mm × 5µm) |

| Mobile Phase | Methanol and (0.2%, v/v) orthophosphoric acid (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 260 nm (using a PDA detector) |

| Temperature | Ambient |

| Mode | Isocratic |

Forced Degradation Study Protocol

To understand the stability of this compound, a forced degradation study can be performed. The following conditions have been optimized for Zileuton and can be adapted for this compound.[4]

| Stress Condition | Reagent and Conditions | Degradation Products' Retention Times (min) for Zileuton |

| Acid Hydrolysis | 0.1 M HCl in Methanol, reflux at 60°C for 4h | 2.5, 3.1, 4.0, 5.0 |

| Base Hydrolysis | 0.1 M NaOH in Methanol, reflux at 60°C for 4h | 2.6, 3.1, 4.0, 6.1 |

| Neutral Hydrolysis | Methanol, reflux at 60°C for 6h | 2.5, 3.1, 4.0 |

| Oxidative Degradation | 3% H₂O₂ in Methanol, at room temperature for 24h | 2.5, 3.1, 4.0, 5.0, 6.1 |

| Photolytic Degradation (Acidic) | 0.1 M HCl in Methanol, sunlight for 6h | 2.5, 3.1, 4.0 |

| Photolytic Degradation (Basic) | 0.1 M NaOH in Methanol, sunlight for 6h | 2.6, 3.1, 4.0, 6.1 |

| Thermal Degradation | Dry heat at 60°C for 24h | 2.5, 3.1, 4.0 |

Note: The retention time for the parent Zileuton peak under the specified HPLC conditions is approximately 4.0 min.[4]

Visualizations

Caption: Inferred degradation pathway of Zileuton based on pH.

Caption: General workflow for a forced degradation study.

Caption: Troubleshooting decision tree for unexpected results.

References

- 1. Development and validation of simple RP-HPLC-PDA analytical protocol for zileuton assisted with Design of Experiments for robustness determination - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Enhancing Zileuton Sulfoxide Detection in Mass Spectrometry

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the detection sensitivity of Zileuton and its metabolites, with a focus on Zileuton sulfoxide, in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity by LC-MS/MS?

A1: The primary challenges in achieving high sensitivity for this compound detection include:

-

Low Abundance: As a metabolite, this compound is often present at much lower concentrations than the parent drug, Zileuton, in biological matrices.

-

Ionization Efficiency: The chemical properties of the sulfoxide metabolite may result in lower ionization efficiency compared to Zileuton, leading to a weaker signal in the mass spectrometer.

-

Matrix Effects: Co-eluting endogenous components from biological samples like plasma can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise measurements.[1]

-

Chromatographic Resolution: Inadequate separation from the parent drug or other metabolites can lead to ion suppression and interfere with accurate quantification.

Q2: Which ionization technique, ESI or APCI, is more suitable for this compound analysis?